molecular formula C12H23NO4S B13394673 Boc-(S)-butyl-L-Cys

Boc-(S)-butyl-L-Cys

Cat. No.: B13394673
M. Wt: 277.38 g/mol
InChI Key: QKKXUPOTWZRRLS-VIFPVBQESA-N
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Description

Boc-(S)-butyl-L-Cysteine (IUPAC name: N-(tert-butoxycarbonyl)-S-tert-butylmercapto-L-cysteine) is a protected derivative of the amino acid L-cysteine. Its structure features two critical protective groups:

  • Boc (tert-butoxycarbonyl): Protects the α-amino group, enhancing stability during peptide synthesis .
  • S-tert-butylmercapto: A thioether group that replaces the sulfhydryl (-SH) group of cysteine, reducing oxidation sensitivity and enabling selective deprotection strategies .

This compound is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, particularly disulfide bond formation.

Properties

Molecular Formula

C12H23NO4S

Molecular Weight

277.38 g/mol

IUPAC Name

(2R)-3-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H23NO4S/c1-5-6-7-18-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1

InChI Key

QKKXUPOTWZRRLS-VIFPVBQESA-N

Isomeric SMILES

CCCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCSCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-butyl-L-Cys typically involves the protection of the amino group of cysteine using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile. The reaction conditions are generally mild, and the Boc group is added to the amino group of cysteine to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Core Reaction and Enzyme Classification

The primary reaction catalyzed by OAD is:
Oxaloacetate → Pyruvate + CO₂
This reaction is classified under EC 4.1.1.3. Two enzyme classes mediate this process:

  • Divalent cation-dependent OADs : Soluble enzymes requiring Mn²⁺ or Mg²⁺ for activity .

  • Sodium-dependent OADs : Membrane-bound complexes coupled to Na⁺ transport, utilizing biotin as a cofactor .

Sodium-Dependent OADs

  • Biotin-mediated carboxyl transfer : The α subunit transfers a carboxyl group from OAA to biotin, forming carboxybiotin .

  • Decarboxylation-driven sodium transport : The β subunit decarboxylates carboxybiotin, releasing CO₂ and coupling the exergonic reaction to Na⁺ efflux (2 Na⁺ out per H⁺ in) .

Divalent Cation-Dependent OADs

  • Mn²⁺ or Mg²⁺ directly activate the decarboxylation of OAA without ion transport .

Kinetic Parameters

Organism/Enzyme TypeSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s⁻¹)CofactorSource
Corynebacterium glutamicumOAA2.1158311Mn²⁺
Rat Liver Cytoplasmic OADOAA0.55N/AN/ANone
Salmonella typhimurium βγNa⁺1.2*N/AN/ABiotin

*Apparent affinity for Na⁺ in transport .

Reaction Stoichiometry and Byproducts

Studies on Acetobacter xylinum extracts revealed:

Substrate Consumed (μmol)Products Formed (μmol)
18.1 OAA8.9 Pyruvate, 27.0 CO₂, 5.3 Acetate

This indicates side reactions (e.g., acetate formation) in certain bacterial systems .

Sodium Transport Coupling

The membrane-bound OAD functions as a primary Na⁺ pump:

  • Free energy utilization : ΔG of decarboxylation (-30 kJ/mol) drives Na⁺ extrusion against electrochemical gradients .

  • Structural basis : The β subunit contains a Na⁺-binding cavity with critical residues (Asp203, Ser382, Asn412) coordinating Na⁺ ions . Mutagenesis of these residues reduces Na⁺ affinity by 2.6–3.0 fold .

Inhibitors and Allosteric Modulators

  • Oxomalonate : Binds to the α subunit, inducing conformational changes detected via Red Edge Excitation Shift (REES) assays .

  • Chelating agents : Inhibit cation-dependent OADs but not rat liver enzymes .

Isotope Exchange Reactions

OADs catalyze reversible CO₂ exchange under specific conditions:

  • ¹⁴CO₂ incorporation : Observed in Acetobacter xylinum at 5% of decarboxylation rates .

  • Pyruvate exchange : Occurs at rates comparable to CO₂ exchange, suggesting a partial reversibility in substrate binding .

Structural Insights into Catalysis

  • Quaternary structure : The β and γ subunits form a β₃γ₃ heterohexamer essential for stability .

  • Conformational dynamics : An "elevator mechanism" in the β subunit facilitates Na⁺ transport, with domain movements synchronized by γ subunit interactions .

This comprehensive analysis integrates functional, kinetic, and structural data to elucidate OAD's role in bacterial bioenergetics and metabolism.

Scientific Research Applications

Boc-(S)-butyl-L-Cys has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a protected form of cysteine in various organic synthesis reactions.

    Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of Boc-(S)-butyl-L-Cys primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group of cysteine to prevent unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group. This protection-deprotection strategy is widely used in peptide synthesis and organic chemistry .

Comparison with Similar Compounds

Boc-S-Benzyl-L-Cysteine

Structural Differences :

  • The S-benzyl group replaces the S-tert-butylmercapto group, offering distinct steric and electronic properties.
  • Benzyl groups are bulkier and more lipophilic than tert-butyl groups, influencing solubility and reactivity .

Key Data :

Property Boc-(S)-butyl-L-Cysteine Boc-S-Benzyl-L-Cysteine
Molecular Formula C₁₁H₂₁NO₃S₂ C₁₄H₁₉NO₃S
Molecular Weight ~295.4 g/mol ~281.4 g/mol
Protective Group Stability Stable under basic conditions Less stable to strong acids
Deprotection Method Strong acids (e.g., TFA) Hydrogenolysis (H₂/Pd)

Boc-L-Cyclobutylglycine

Structural Differences :

  • Replaces the cysteine side chain with a cyclobutyl group attached to the glycine backbone.
  • Lacks the sulfur atom, making it unsuitable for disulfide bond formation but useful for introducing constrained cyclic structures .

Key Data :

Property Boc-(S)-butyl-L-Cysteine Boc-L-Cyclobutylglycine
Molecular Formula C₁₁H₂₁NO₃S₂ C₁₁H₁₉NO₄
Molecular Weight ~295.4 g/mol 229.27 g/mol
Solubility Moderate in DMF/DCM High in polar solvents
pKa (predicted) N/A 4.06 ± 0.10

Boc-L-Phenylglycinol

Structural Differences :

  • A non-cysteine derivative with a phenylglycinol backbone and Boc protection.
  • Contains a hydroxyl (-OH) group instead of a thioether or carboxylate .

Key Data :

Property Boc-(S)-butyl-L-Cysteine Boc-L-Phenylglycinol
Molecular Formula C₁₁H₂₁NO₃S₂ C₁₀H₁₉NO₃
Molecular Weight ~295.4 g/mol 237.29 g/mol
Functional Group Thioether, carboxylate Hydroxyl, carbamate

Stability and Reactivity Trends

  • Boc-(S)-butyl-L-Cysteine exhibits superior oxidative stability compared to unprotected cysteine or Boc-S-benzyl derivatives due to the tert-butylmercapto group’s resistance to radical-mediated oxidation .
  • Boc-S-benzyl-L-cysteine is more reactive in nucleophilic aromatic substitution reactions owing to the benzyl group’s electron-rich aromatic ring .

Biological Activity

Boc-(S)-butyl-L-Cys is a derivative of cysteine, an amino acid known for its critical roles in various biological processes. This compound is particularly significant in peptide synthesis and has garnered attention due to its unique properties and biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant research findings.

This compound is synthesized using the Boc (tert-butyloxycarbonyl) protecting group, which stabilizes the thiol group of cysteine during synthesis. The synthesis typically involves the reaction of L-cysteine with Boc anhydride in a suitable solvent, allowing for the formation of the desired compound while preventing unwanted side reactions that could occur due to the reactive nature of the thiol group .

1. Antioxidant Properties

Cysteine derivatives, including this compound, exhibit significant antioxidant activity. They can scavenge free radicals and protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancer .

3. Role in Peptide Synthesis

This compound plays a crucial role in peptide synthesis as a building block for various bioactive peptides. Its protective group allows for selective reactions without compromising the integrity of the peptide chain. The use of Boc protecting groups has been extensively documented in solid-phase peptide synthesis (SPPS), facilitating the production of complex peptides with high purity and yield .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
NeuroprotectiveModulates neuronal survival pathways; inhibits calpain activation
Peptide SynthesisUsed as a building block in SPPS; enhances yield and purity

Case Study: Neuroprotective Mechanism

In a study examining the effects of SAC on neuronal cells, it was found that treatment with SAC reduced calpain activity significantly, suggesting that similar compounds like this compound may also possess neuroprotective properties through inhibition of proteolytic enzymes involved in neuronal death . Further investigations are needed to establish direct evidence for this compound's neuroprotective effects.

Q & A

Q. How should researchers design a study to explore the role of this compound in modulating enzyme active sites?

  • Methodological Answer : Employ enzyme kinetics (Michaelis-Menten plots) and X-ray crystallography to map binding interactions. Use site-directed mutagenesis to isolate cysteine residues in the active site. Control for Boc group hydrolysis by monitoring reaction mixtures with LC-MS. Reference analogous studies on Boc-γ⁴(R)Phe-OH’s impact on peptide conformation .

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